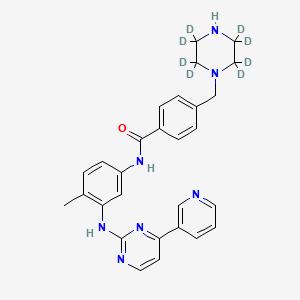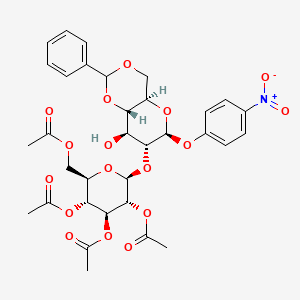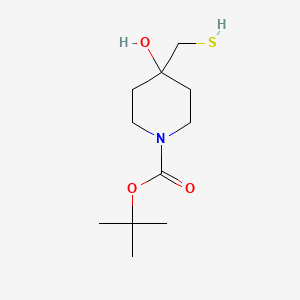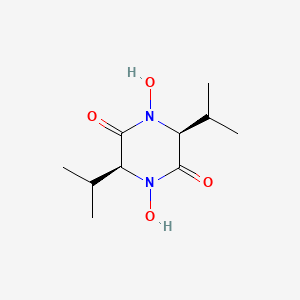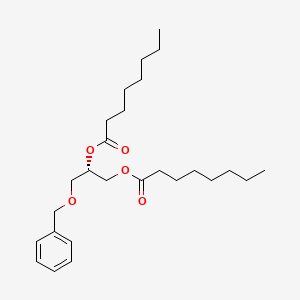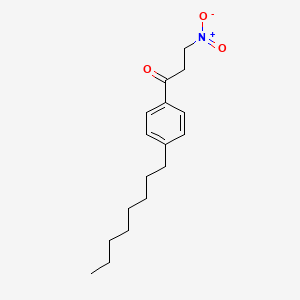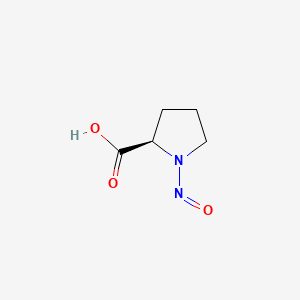![molecular formula C17H17NO3 B562238 5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone CAS No. 1189939-68-1](/img/structure/B562238.png)
5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone” is a complex organic molecule. It contains a benzyloxyphenyl group, which is a benzene ring with a benzyloxy (benzyl alcohol) substituent, and a 2-oxazolidone group, which is a type of heterocyclic compound containing nitrogen, oxygen, and carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzyloxyphenyl group might undergo reactions typical of aromatic compounds, while the oxazolidone ring might participate in reactions typical of heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antibacterial and Anthelmintic Applications
A study by Jin et al. (2022) on a series of 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives, which are structurally related to 5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone, demonstrated significant antibacterial and anthelmintic activities. These derivatives were synthesized and characterized, showing broad activity spectrum towards several bacterial strains and effective anthelmintic activity against adult Indian earthworms, suggesting potential for novel drug development in these areas Jin, B., Chen, J., Sheng, Z., Sun, M., & Yang, H. (2022). Molecules.
Δ-5 Desaturase (D5D) Inhibitors
Research by Fujimoto et al. (2017) focused on the optimization of Δ-5 desaturase (D5D) inhibitors, utilizing the 1,3-oxazolidin-2-one scaffold. This led to the discovery of novel compounds with potent in vitro activity and high oral bioavailability in mice, indicating potential applications in treating conditions associated with D5D enzyme activity Fujimoto, J., Okamoto, R., Noguchi, N., et al. (2017). Journal of Medicinal Chemistry.
Agricultural Fungicides
Sternberg et al. (2001) detailed the discovery and optimization of Famoxadone, a new class of oxazolidinone fungicides, showcasing excellent control of plant pathogens. This study highlights the compound's significance in improving agricultural productivity by effectively managing fungal diseases in various crops Sternberg, J. A., Geffken, D., Adams, J., et al. (2001). Pest Management Science.
Photo- and Thermochromic Properties
Lukyanov et al. (1985) synthesized new spirans in the 5,5-dimethyl-3-phenyl-2-oxazolidone series, displaying photochromic properties in alcohol solutions. This research opens avenues for applications in materials science, particularly in developing photoresponsive materials Lukyanov, B., Nivorozhkin, L. E., Chernysh, Yu. E., & Minkin, V. (1985). Chemistry of Heterocyclic Compounds.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18-11-16(21-17(18)19)14-7-9-15(10-8-14)20-12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3/i11+1,16+1,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQQRQORZPLRDN-WDTWXYCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N]1[13CH2][13CH](OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661807 |
Source


|
| Record name | 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189939-68-1 |
Source


|
| Record name | 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



